molecular formula C20H26N4O3 B2949176 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide CAS No. 900286-07-9

6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

Cat. No.: B2949176
CAS No.: 900286-07-9
M. Wt: 370.453
InChI Key: HCUOMSCJCSHMLH-UHFFFAOYSA-N
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Description

This compound belongs to the triazatricyclo[7.4.0.0³,⁷]trideca-pentaene carboxamide family, characterized by a rigid tricyclic core fused with heterocyclic rings. The structure includes a 3-methoxypropyl substituent at position 6, a methyl group at position 10, and a carboxamide group at position 5 with a 2-methylpropyl (isobutyl) substituent on the nitrogen.

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13(2)12-21-19(25)16-11-15-18(23(16)9-6-10-27-4)22-17-14(3)7-5-8-24(17)20(15)26/h5,7-8,11,13H,6,9-10,12H2,1-4H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUOMSCJCSHMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves multiple steps. The starting materials typically include 3-methoxypropylamine and other reagents that facilitate the formation of the tricyclic structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of triazatricyclo carboxamides. Key structural analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Triazatricyclo Carboxamides

Compound Name Substituents (Position) Key Structural Differences Potential Implications
Target Compound 6-(3-Methoxypropyl), 10-Methyl, N-(2-Methylpropyl) Baseline structure for comparison Balanced lipophilicity due to methoxypropyl and isobutyl groups
6-(3-Methoxypropyl)-10-Methyl-N-[4-(Propan-2-yl)Phenyl]-2-Oxo-... () N-[4-(Propan-2-yl)Phenyl] (aromatic substituent) Aromatic vs. aliphatic carboxamide substituent Increased hydrophobicity; potential for π-π stacking interactions in binding
6-Benzyl-N-(2,4-Dimethoxyphenyl)-10-Methyl-2-Oxo-... () 6-Benzyl, N-(2,4-Dimethoxyphenyl) Benzyl group at position 6; dimethoxyphenyl carboxamide substituent Enhanced steric bulk; methoxy groups may improve solubility or hydrogen bonding

Analysis of Substituent Effects

  • Carboxamide Substituents :

    • The target compound’s N-(2-methylpropyl) group is less sterically hindered compared to the N-[4-(propan-2-yl)phenyl] () and N-(2,4-dimethoxyphenyl) () analogs. This may enhance membrane permeability but reduce target specificity .
    • The dimethoxyphenyl group () introduces electron-donating methoxy groups, which could modulate electronic properties and binding affinity .

Computational and Crystallographic Insights

Structural determination of these compounds likely relies on tools such as SHELX (for refinement) and SIR97 (for direct-method structure solution), as described in and . For example, the rigid tricyclic core’s geometry may be validated via ORTEP-3 (), ensuring accurate bond-length and angle measurements critical for structure-activity relationship (SAR) studies .

Biological Activity

The compound 6-(3-methoxypropyl)-10-methyl-N-(2-methylpropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide is a complex organic molecule with potential biological activities attributed to its unique tricyclic structure and functional groups. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

This compound is characterized by a triazatricyclo framework and has a molecular formula of C19H23N5O3C_{19}H_{23}N_{5}O_{3} with a molecular weight of 369.4 g/mol. The structural complexity contributes to its diverse biological activities.

Key Structural Features

  • Tricyclic Framework : Enhances chemical reactivity and biological interaction.
  • Functional Groups : Includes carboxamide and methoxy groups which may influence solubility and receptor binding.

Antimicrobial Activity

Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of related triazatricyclo compounds demonstrate antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)MBC (mg/mL)Bacteria Tested
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0110.020E. coli

The mechanism through which these compounds exert their antimicrobial effects often involves inhibition of key bacterial enzymes or disruption of cell wall synthesis. For example:

  • Inhibition of MurB : This enzyme is crucial for peptidoglycan synthesis in bacteria.
  • Docking Studies : Molecular docking studies suggest that specific interactions with target proteins enhance the efficacy of these compounds.

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have been performed on normal human cell lines to evaluate the safety profile of the compound. The results indicate varying degrees of cytotoxicity depending on the concentration and exposure duration.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
1085
5060
10030

Study 1: Antibacterial Efficacy

A study evaluating the antibacterial efficacy of related triazatricyclo compounds found that one derivative exhibited an MIC of 0.004mg/mL0.004\,mg/mL against Enterobacter cloacae, outperforming standard antibiotics such as ampicillin and streptomycin by significant margins .

Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, a derivative showed promising results against T. viride with an MIC as low as 0.006mg/mL0.006\,mg/mL, indicating strong potential for further development in antifungal therapies .

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